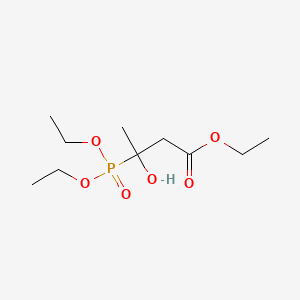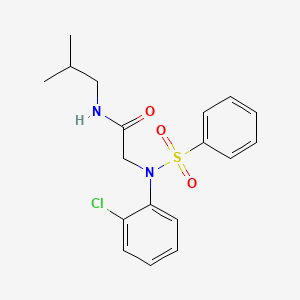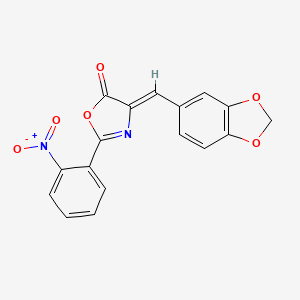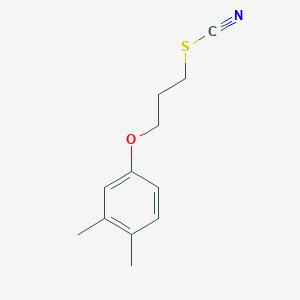![molecular formula C22H24N2O3 B5000503 3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-(2-Allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for diverse biological activities such as antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities (Osarumwense Peter Osarodion, 2023). These compounds have been the subject of extensive research due to their wide range of pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclization of anthranilamide derivatives and aldehydes. For instance, compounds within this family, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have been synthesized by dissolving methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol with anhydrous potassium carbonate and refluxed for extended periods (Osarumwense Peter Osarodion, 2023). This synthesis pathway highlights the complex chemical reactions involved in producing quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone compounds is characterized by the presence of a quinazolinone ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The diversity in biological activity is often attributed to substitutions on this core structure, which can significantly affect the compound's pharmacological properties.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups attached to the core structure. These reactions are crucial for synthesizing derivatives with specific biological activities. For example, the introduction of methoxy and ethoxy groups has been shown to influence the lipophilicity and, consequently, the biological activity of these compounds (Y. Kurogi et al., 1996).
Mechanism of Action
properties
IUPAC Name |
3-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-8-17-15-18(26-2)11-12-21(17)27-14-7-6-13-24-16-23-20-10-5-4-9-19(20)22(24)25/h3-5,9-12,15-16H,1,6-8,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNYSMCCIVRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)

![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)

![methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5000504.png)
![N-(3-acetylphenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5000510.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5000512.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]benzoate](/img/structure/B5000514.png)